6-(Benzyloxy)-|A-chloro-m-cresol p-Toluenesulfonate
Description
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is a specialized organic compound featuring a cresol backbone modified with a benzyloxy group at the 6-position, a chlorine atom at the α-position, and a p-toluenesulfonate counterion. The p-toluenesulfonate group enhances solubility in polar solvents, while the benzyloxy and chloro substituents influence its electronic and steric properties .
Properties
Molecular Formula |
C21H19ClO4S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
[5-(chloromethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H19ClO4S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
InChI Key |
ROSUCHAZXOEERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CCl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Aromatic Scaffold
The initial step involves synthesizing the aromatic core, which is a substituted m-cresol derivative. This typically entails:
- Starting Material: m-Cresol (3-methylphenol).
- Functionalization: Introduction of a benzyloxy group at the 6-position via nucleophilic aromatic substitution or via directed ortho-lithiation followed by benzylation.
Directed ortho-lithiation:
m-Cresol is treated with a strong base such as n-butyllithium at low temperature (−78°C) to generate the lithio intermediate at the ortho position relative to the hydroxyl group.
Subsequent quenching with benzyl bromide yields 6-benzyloxy-m-cresol .Alternative route:
Electrophilic aromatic substitution with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Benzylation | Benzyl bromide, base (e.g., K₂CO₃) | Acetone or DMF | Room temperature to 50°C | Variable | Selective at the phenolic hydroxyl |
Chlorination at the Meta Position
Selective chlorination at the 1-position (relative to the hydroxyl group) can be achieved via electrophilic aromatic substitution:
Reagents: Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.
Conditions:
Use of NCS in acetic acid or dichloromethane at 0°C to room temperature to favor mono-chlorination.
| Reaction | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | NCS, Lewis acid (e.g., FeCl₃) | Dichloromethane | 0°C to RT | High | Regioselectivity at the meta position |
Introduction of the p-Toluenesulfonate Group
The sulfonate ester formation involves:
Reagents: p-Toluenesulfonyl chloride (TsCl) and a base such as pyridine or triethylamine.
-
- The phenolic hydroxyl group of the chlorinated m-cresol derivative is reacted with TsCl in pyridine at 0°C to room temperature.
- This results in the formation of p-toluenesulfonate ester .
| Reaction | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Sulfonation | p-Toluenesulfonyl chloride, pyridine | Pyridine | 0°C to RT | Good | Selective esterification |
Introduction of the Benzyloxy Group
The benzyloxy group at the 6-position is introduced via nucleophilic substitution:
Reagents: Benzyl alcohol or benzyl bromide with a suitable base (e.g., potassium carbonate).
-
- If starting from a phenol derivative, benzylation is achieved by reacting with benzyl bromide in the presence of K₂CO₃ in acetone or DMF.
- Alternatively, direct nucleophilic substitution of a leaving group at the 6-position with benzyl alcohol under acidic or basic conditions.
| Reaction | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃ | Acetone or DMF | Room temperature | High | Ensures selectivity |
Purification and Characterization
- The final compound is purified via column chromatography employing suitable eluents such as petroleum ether/ethyl acetate mixtures.
- Structural confirmation is performed through NMR, HRMS, and IR spectroscopy.
Summary of the Synthetic Route
| Step | Key Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Phenolic benzylation | Benzyl bromide, K₂CO₃ | Room temperature | Introduce benzyloxy group |
| 2 | Meta-chlorination | NCS, FeCl₃ | 0°C to RT | Chlorinate aromatic ring |
| 3 | Sulfonate ester formation | TsCl, pyridine | 0°C to RT | Attach p-toluenesulfonate group |
Additional Considerations and Advanced Techniques
- Regioselectivity: Achieved via directing effects of hydroxyl groups and controlled reaction conditions.
- Yield Optimization: Use of excess reagents, optimized temperature, and purification techniques.
- Alternative Approaches: Microwave-assisted synthesis, flow chemistry, and enzyme catalysis for greener routes.
Research Findings and Data Tables
| Synthesis Step | Reagents | Yield (%) | Remarks |
|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃ | 85–90 | High selectivity |
| Chlorination | NCS, FeCl₃ | 80–95 | Mono-chlorination |
| Sulfonation | TsCl, pyridine | 75–85 | Ester formation |
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, facilitated by the presence of p-toluenesulfonate as a leaving group.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as p-toluenesulfonyl chloride and methanesulfonyl chloride are commonly used to convert hydroxyl groups into better leaving groups.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonate esters, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is widely used in scientific research, especially in chemistry, biology, and medicine.
Proteomics Research
- It serves as a specialty reagent in proteomics for studying protein interactions and modifications.
- The compound facilitates studies on protein function.
- It is used for selective modification of proteins.
Pharmaceutical Research
- The compound is used to investigate genotoxic impurities in active pharmaceutical ingredients.
- It has potential antimicrobial properties that may be applicable in pharmaceuticals or as a disinfectant agent.
Organic Synthesis
- It can act as a catalyst in various organic transformations, including the synthesis of sulfonamides and sulfonate esters.
Chemical Reactivity
The chemical reactivity of 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is characterized by its involvement in nucleophilic substitution reactions due to the presence of the chloro group.
- It can undergo hydrolysis in aqueous conditions, leading to the formation of the corresponding phenolic compound.
- The compound can participate in coupling reactions with various nucleophiles, including amines or thiols, depending on the reaction conditions.
- The p-toluenesulfonate group enhances the leaving ability of the chloro group, which facilitates nucleophilic substitution reactions.
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is derived from the cresol family and has potential biological activities, especially in pharmacology and toxicology. Related compounds, such as p-Chloro-m-cresol (PCMC), exhibit antimicrobial properties and are used in disinfectants and preservatives because of their ability to inhibit bacterial growth. However, PCMC is known to cause allergic contact dermatitis, raising concerns about the safety of using 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate in consumer products .
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate involves its ability to act as a leaving group in substitution reactions. The p-toluenesulfonate group enhances the leaving ability of the chloro group, facilitating nucleophilic substitution reactions . Additionally, the benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Methoxy Groups
The α-chloro substituent in 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate distinguishes it from analogs like m-methoxybenzaldehyde derivatives (e.g., m-methoxybenzoylphenyl-carbinol). This difference is critical in reactions such as Friedel-Crafts acylations or condensations, where electronic effects dictate regioselectivity .
Functional Group Comparisons: p-Toluenesulfonate vs. Benzamide
The p-toluenesulfonate counterion contrasts with benzamide-containing compounds like N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide (LASSBio-1446). While p-toluenesulfonate improves solubility and stability in polar media, benzamide groups (as in LASSBio-1446) enable hydrogen bonding and interactions with biological targets, making the latter more relevant in drug discovery. Synthesis pathways also differ: LASSBio-1446 is synthesized via benzoylation using benzoyl chloride and methylene chloride , whereas 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate likely involves sulfonation or protection/deprotection strategies for the benzyloxy group.
Reactivity in Condensation Reactions
Early studies on benzaldehyde derivatives (e.g., anisaldehyde) demonstrate that substituents like methoxy or methylenedioxy groups influence the formation of carbinols and benzoin products . By analogy, the benzyloxy and chloro groups in 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate may direct reactivity in similar condensations, though steric hindrance from the bulky benzyloxy group could reduce reaction rates compared to smaller substituents.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Utility: The benzyloxy group in 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate may serve as a protective group for phenolic hydroxyls, a strategy common in multi-step syntheses. However, direct evidence of this application is absent in the provided sources.
- Safety Considerations : CIL emphasizes strict laboratory safety protocols for handling this compound, including prohibitions on eating, smoking, and unauthorized access . These guidelines align with general practices for reactive or toxic intermediates.
- Knowledge Gaps: No direct comparative studies on solubility, stability, or biological activity were identified. Further experimental work is required to quantify its reactivity relative to analogs.
Biological Activity
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate is derived from the cresol family, which is known for its antiseptic properties. The compound includes a benzyloxy group and a chloro substituent that contribute to its biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that compounds related to cresols, including 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate, exhibit significant antimicrobial properties. They are often used in disinfectants and preservatives due to their ability to inhibit bacterial growth. For instance, p-Chloro-m-cresol (PCMC), a related compound, has been shown to be effective against various pathogens, including Staphylococcus aureus and Escherichia coli .
Sensitization and Allergenicity
Studies have highlighted the sensitization potential of p-Chloro-m-cresol, with evidence suggesting that it can cause allergic contact dermatitis. In experimental models, PCMC demonstrated a stronger sensitization effect compared to similar compounds like p-Chloro-m-xylenol (PCMX) at lower concentrations . This raises concerns regarding the safety of using 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate in consumer products.
Toxicological Data
Toxicity assessments have shown that cresols can lead to various adverse effects in animal models, including liver and kidney dysfunctions. For example, subchronic exposure to cresols resulted in increased organ weights and hematological changes in rats . The no observed effect levels (NOEL) for certain cresols were identified at specific concentrations, indicating the need for careful dosage considerations when using these compounds.
Case Studies
Q & A
Basic: What are the key functional groups and structural features of 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate, and how do they influence its reactivity?
Answer:
The compound comprises three critical functional groups:
- Benzyloxy group : Introduces steric bulk and acts as a protective group for the phenolic hydroxyl, requiring acidic or catalytic hydrogenation for removal .
- α-Chloro substituent on the m-cresol ring: Enhances electrophilicity at the ortho/para positions, facilitating nucleophilic substitution or elimination reactions .
- p-Toluenesulfonate group : Serves as an excellent leaving group in substitution reactions due to its electron-withdrawing sulfonyl moiety .
These groups collectively impact solubility (hydrophobic benzyl vs. polar tosylate), stability (hydrolysis susceptibility), and reactivity in cross-coupling or functionalization reactions .
Basic: What are the established synthetic routes for this compound, and what critical reaction conditions optimize yield?
Answer:
Synthesis typically follows three steps:
Benzylation of m-cresol : React m-cresol with benzyl chloride (1.2 eq) in DMF using K₂CO₃ (2 eq) at 60–80°C for 12 h .
Chlorination : Treat the benzylated intermediate with SO₂Cl₂ (1.5 eq) under reflux (70–80°C, 4 h), monitoring completion via TLC .
Tosylation : React the chlorinated product with p-toluenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂, using pyridine (1.5 eq) as a base at 0–5°C to minimize side reactions .
Critical conditions :
- Strict anhydrous conditions during tosylation to prevent hydrolysis .
- Purification via column chromatography (hexane/EtOAc gradient) to isolate intermediates .
Advanced: How can researchers resolve contradictions in reported NMR data for aromatic proton splitting patterns?
Answer:
Discrepancies often arise from solvent polarity or concentration effects. Methodological solutions include:
- Acquire spectra in deuterated chloroform (CDCl₃) and DMSO-d₆ to assess hydrogen bonding impacts .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the m-cresol ring protons .
- Cross-reference with ChemIDplus and EPA DSSTox databases for validated spectral libraries .
- Prepare standardized solutions (0.05–0.1 M) to minimize concentration-dependent shifts .
Advanced: What mechanistic insights explain its regioselectivity in nucleophilic aromatic substitution (NAS)?
Answer:
The α-chloro group directs NAS via two mechanisms:
Inductive electron withdrawal : Activates the ortho/para positions on the m-cresol ring, favoring para substitution relative to the hydroxyl group .
Steric effects : The benzyloxy group hinders attack at the ortho position, shifting selectivity to para .
Experimental validation :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe transition-state hydrogen bonding .
- Computational modeling (DFT) : Calculate activation barriers for competing pathways, validated by experimental Arrhenius plots .
Advanced: What are the primary degradation pathways under accelerated storage conditions, and how are decomposition products analyzed?
Answer:
Degradation pathways :
Hydrolysis : p-Toluenesulfonate ester cleavage in aqueous media (pH > 7), forming m-cresol derivatives .
Photolytic dechlorination : UV exposure (254 nm) generates radical intermediates, leading to dechlorinated byproducts .
Analytical methods :
- HPLC-MS (C18 column, ACN/water gradient) : Quantify hydrolysis products (e.g., 6-benzyloxy-m-cresol) via retention time and m/z .
- GC-ECD : Detect chlorinated fragments with electron-capture sensitivity .
- Forced degradation studies : Accelerate hydrolysis (40°C, 75% RH) and photolysis (ICH Q1B guidelines) to identify critical stability parameters .
Advanced: How does the compound behave in multi-step syntheses, such as forming heterocyclic scaffolds?
Answer:
The p-toluenesulfonate group enables:
Nucleophilic displacement : React with amines (e.g., piperazine) in THF at 25°C to form sulfonamides, a key step in antimicrobial agent synthesis .
Cyclization : Under basic conditions (NaH, DMF), intramolecular attack generates benzoxazole or benzothiazole rings .
Optimization :
- Screen bases (e.g., DBU vs. K₂CO₃) to minimize elimination side reactions .
- Use Dean-Stark traps for water-sensitive steps (e.g., benzylation) to drive reactions to completion .
Advanced: What strategies mitigate safety risks during large-scale handling?
Answer:
Key hazards :
- p-Toluenesulfonyl chloride : Lachrymator; handle in fume hoods with PPE .
- Chlorinated intermediates : Potential carcinogens; avoid inhalation .
Mitigation : - Use scavenger resins (e.g., polymer-bound dimethylamine) to quench excess sulfonyl chlorides .
- Implement in-line FTIR for real-time reaction monitoring, reducing exposure during sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
